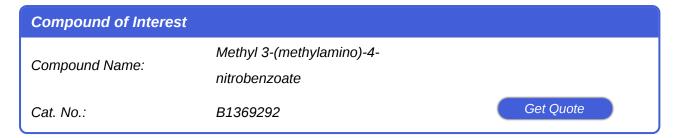


13C NMR Analysis: A Comparative Guide to Methyl 3-(methylamino)-4-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of **Methyl 3-(methylamino)-4-nitrobenzoate** against experimentally determined spectra of structurally related compounds. This analysis is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic pathways.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, alongside the predicted chemical shifts for **Methyl 3-(methylamino)-4-nitrobenzoate**. The prediction was performed using a combination of established substituent effect principles and commercially available NMR prediction software.



Carbon Atom	Methyl 3- nitrobenzoate (Experimental, δ ppm)	Methyl 4- nitrobenzoate (Experimental, δ ppm)	Methyl 3- (methylamino)-4- nitrobenzoate (Predicted, δ ppm)
C=O	164.6	165.0	165.8
C1	131.8	135.4	120.5
C2	124.4	130.7	135.1
C3	148.2	123.5	114.2
C4	127.2	150.5	152.3
C5	135.1	123.5	118.9
C6	129.5	130.7	132.6
-OCH₃	52.6	52.7	52.1
-NCH₃	-	-	30.2

Experimental data obtained from various spectroscopic databases. Predicted data is based on computational models and may vary slightly from experimental values.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol for acquiring the 13C NMR spectrum of a small organic molecule like **Methyl 3-(methylamino)-4-nitrobenzoate** is outlined below.

1. Sample Preparation:

- Dissolve 20-50 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.



- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- 2. NMR Spectrometer Setup:
- The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- The instrument is tuned and locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
- 3. Data Acquisition:
- A standard proton-decoupled 13C NMR experiment is performed.
- Key acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 to 4096, depending on the sample concentration.
- The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
- 4. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequencydomain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the TMS signal at 0 ppm.



Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural assignment based on 13C NMR data.



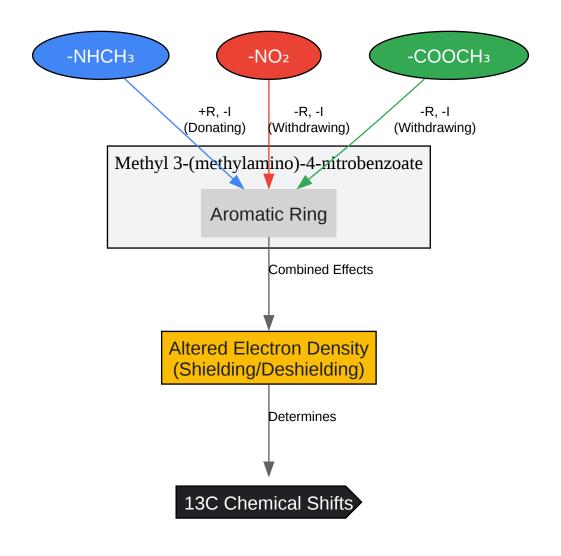
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Caption: Workflow for 13C NMR analysis.

Signaling Pathway of Substituent Effects on Aromatic 13C Chemical Shifts

The electronic effects of the substituents (-NHCH₃, -NO₂, -COOCH₃) significantly influence the chemical shifts of the aromatic carbons. The interplay of inductive and resonance effects determines the electron density at each carbon, thereby affecting its shielding and resonance frequency.





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Caption: Influence of substituents on 13C NMR shifts.

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